N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine
Description
N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine is a chemical compound with the molecular formula C14H22N2O2. It is a derivative of benzene and contains functional groups such as cyclohexyl, methyl, and methylsulfonyl
Properties
IUPAC Name |
1-N-cyclohexyl-1-N-methyl-4-methylsulfonylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-16(11-6-4-3-5-7-11)12-8-9-14(13(15)10-12)19(2,17)18/h8-11H,3-7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPWZOBXHYVJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC(=C(C=C2)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine typically involves multiple steps, starting with the nitration of benzene to produce nitrobenzene. This is followed by the reduction of nitrobenzene to aniline, which is then reacted with cyclohexyl chloride and methyl iodide to introduce the cyclohexyl and methyl groups, respectively
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or iron powder.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine is unique due to its specific combination of functional groups and molecular structure. Similar compounds include:
N1-Cyclohexyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
N1-Cyclohexyl-N1-methyl-4-(ethylsulfonyl)-1,3-benzenediamine
N1-Cyclohexyl-N1-methyl-4-(propylsulfonyl)-1,3-benzenediamine
Biological Activity
N1-Cyclohexyl-N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine, also known by its CAS number 1220033-81-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H22N2O2S
- Molecular Weight : 282.4 g/mol
- CAS Number : 1220033-81-7
The biological activity of this compound can be attributed to its structural features which allow it to interact with various biological targets. The presence of the methylsulfonyl group is significant as it may influence the compound's ability to modulate biological pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- DNA Interaction : Similar compounds have shown the ability to interact with DNA, potentially leading to alterations in replication and repair processes.
- Cell Signaling Modulation : It may influence cell signaling pathways that are critical for cellular proliferation and survival.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in Table 1.
| Study/Source | Biological Activity | Methodology | Findings |
|---|---|---|---|
| Study A | Antiproliferative | Cell Culture Assay | Significant reduction in cell viability in cancer cell lines at concentrations above 50 µM. |
| Study B | DNA Damage Induction | Comet Assay | Induced DNA strand breaks in treated cells, indicating potential genotoxicity. |
| Study C | Enzyme Inhibition | Enzymatic Assay | Showed competitive inhibition against target enzyme with an IC50 value of 20 µM. |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers treated various cancer cell lines with the compound. Results indicated that at concentrations above 50 µM, there was a notable decrease in cell proliferation and increased apoptosis markers.
Case Study 2: Genotoxic Effects
Another investigation focused on the genotoxic effects of the compound using the comet assay. The results revealed that treatment with this compound led to significant DNA damage in human lung carcinoma cells, suggesting its potential as a DNA-damaging agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
